molecular formula C14H14INO2S B239674 4-iodo-N-(4-methylbenzyl)benzenesulfonamide

4-iodo-N-(4-methylbenzyl)benzenesulfonamide

Cat. No. B239674
M. Wt: 387.24 g/mol
InChI Key: PNHRZZNBPJRBSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-iodo-N-(4-methylbenzyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a sulfonamide derivative that has been synthesized using various methods.

Scientific Research Applications

4-iodo-N-(4-methylbenzyl)benzenesulfonamide has been extensively studied for its potential applications in various scientific fields. One of the most promising applications is in the field of medicinal chemistry. This compound has been shown to possess potent inhibitory activity against certain enzymes, making it a potential candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of 4-iodo-N-(4-methylbenzyl)benzenesulfonamide involves the inhibition of certain enzymes. This compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. The inhibition of this enzyme can lead to a decrease in the production of acid in the body, making it a potential treatment for conditions such as glaucoma and epilepsy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-iodo-N-(4-methylbenzyl)benzenesulfonamide have been extensively studied. This compound has been shown to possess potent inhibitory activity against carbonic anhydrase, leading to a decrease in the production of acid in the body. This can have various physiological effects, including the treatment of glaucoma and epilepsy.

Advantages and Limitations for Lab Experiments

The advantages of using 4-iodo-N-(4-methylbenzyl)benzenesulfonamide in lab experiments include its potent inhibitory activity against certain enzymes, making it a potential candidate for the development of new drugs. However, the limitations of this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the research of 4-iodo-N-(4-methylbenzyl)benzenesulfonamide. One potential direction is the development of new drugs based on the inhibitory activity of this compound against certain enzymes. Another potential direction is the study of the toxicity and safety of this compound in humans, which can lead to its potential use in clinical trials. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, 4-iodo-N-(4-methylbenzyl)benzenesulfonamide is a sulfonamide derivative that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using various methods and has been extensively studied for its potential applications in medicinal chemistry. The mechanism of action of this compound involves the inhibition of certain enzymes, leading to a decrease in the production of acid in the body. While this compound has several advantages for lab experiments, further research is needed to fully understand its mechanism of action and potential applications in various fields.

Synthesis Methods

The synthesis of 4-iodo-N-(4-methylbenzyl)benzenesulfonamide has been achieved using various methods. One of the most common methods is the reaction of 4-iodobenzenesulfonyl chloride with 4-methylbenzylamine in the presence of a base such as triethylamine. The reaction yields the desired compound in good yield and purity.

properties

Product Name

4-iodo-N-(4-methylbenzyl)benzenesulfonamide

Molecular Formula

C14H14INO2S

Molecular Weight

387.24 g/mol

IUPAC Name

4-iodo-N-[(4-methylphenyl)methyl]benzenesulfonamide

InChI

InChI=1S/C14H14INO2S/c1-11-2-4-12(5-3-11)10-16-19(17,18)14-8-6-13(15)7-9-14/h2-9,16H,10H2,1H3

InChI Key

PNHRZZNBPJRBSE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)I

Canonical SMILES

CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)I

Origin of Product

United States

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